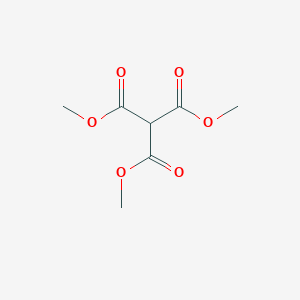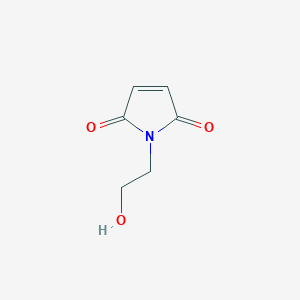
Zolimidine
Overview
Description
Zolimidine, also known by its brand name Solimidin, is a gastroprotective drug primarily used for the treatment of peptic ulcers and gastroesophageal reflux disease. It belongs to the class of imidazo[1,2-a]pyridine derivatives and is characterized by its unique chemical structure, which includes a 4-methylsulfonylphenyl functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zolimidine involves several key steps, including:
C–S Bond Formation: This step involves the formation of a carbon-sulfur bond.
C–N Bond Formation via C–H Activation: This step involves the activation of a carbon-hydrogen bond to form a carbon-nitrogen bond.
S–O Bond Formation and Subsequent Derivatization: This step involves the formation of a sulfur-oxygen bond followed by further chemical modifications.
Dehydrogenative Heteroannulation: This step involves the removal of hydrogen atoms to form a heterocyclic ring.
Ortoleva-King-Type Synthesis: This is a specific type of synthesis used in the preparation of this compound.
Dehydrogenative Cyclocondensation: This step involves the removal of hydrogen atoms to form a cyclic compound.
One-Pot Synthesis Reactions: This involves carrying out multiple reactions in a single reaction vessel.
Oxidative Cross-Coupling Reactions: This step involves the coupling of two different molecules through an oxidation process.
Oxidative Cyclocondensation: This step involves the formation of a cyclic compound through an oxidation process
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-based catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring, followed by its subsequent functionalization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: this compound can also undergo reduction reactions, which involve the addition of hydrogen or the removal of oxygen.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidative Cross-Coupling Reactions: These reactions typically involve the use of oxidizing agents and metal catalysts.
Dehydrogenative Heteroannulation: This reaction involves the removal of hydrogen atoms and the formation of a heterocyclic ring.
One-Pot Synthesis Reactions: These reactions involve carrying out multiple steps in a single reaction vessel, often under controlled temperature and pressure conditions
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Zolimidine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of imidazo[1,2-a]pyridine derivatives and their chemical properties.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is used in the treatment of peptic ulcers and gastroesophageal reflux disease. It is also being investigated for its potential use in other gastrointestinal disorders.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Zolimidine involves its interaction with specific molecular targets in the gastrointestinal tract. This compound exerts its gastroprotective effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Zolpidem: Used for the treatment of insomnia.
Alpidem: Used as an anxiolytic agent.
Olprinone: Used for the treatment of acute heart failure.
Necopidem and Saripidem: Both used as anxiolytic agents.
Minodronic Acid: Used for the treatment of osteoporosis
Uniqueness of Zolimidine: this compound is unique among imidazo[1,2-a]pyridine derivatives due to its specific 4-methylsulfonylphenyl functionality, which contributes to its gastroprotective properties. This makes it particularly effective in the treatment of peptic ulcers and gastroesophageal reflux disease .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLIUWLPFRVCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057630 | |
| Record name | Zolimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-57-7 | |
| Record name | Zolimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolimidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolimidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zolimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF001N8QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















